N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea
Description
Properties
IUPAC Name |
N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c22-17(16-6-5-13-25-16)20-18(26)19-14-7-9-15(10-8-14)27(23,24)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2,(H2,19,20,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSFFZFQZMFGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(1-Azepanylsulfonyl)aniline
Step 1: Sulfonylation of 4-Aminophenyl Derivatives
4-Aminophenyl sulfonyl derivatives are synthesized via reaction of 4-aminothiophenol with 1-azepanylsulfonyl chloride in dry dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is employed as a base to scavenge HCl, enhancing reaction efficiency:
Characterization Data :
Generation of Isothiocyanate Intermediates
Method A: Thiophosgene-Mediated Conversion
4-(1-Azepanylsulfonyl)aniline reacts with thiophosgene (Cl₂C=S) in anhydrous tetrahydrofuran (THF) at 0–5°C to form the corresponding isothiocyanate:
Method B: Ammonium Thiocyanate Route
An alternative protocol uses benzoyl chloride and ammonium thiocyanate (NH₄SCN) in dry acetone to generate benzoyl isothiocyanate in situ, followed by coupling with 4-(1-azepanylsulfonyl)aniline:
Optimized Conditions :
Thiourea Coupling: Final Step Synthesis
The target compound is synthesized via nucleophilic addition of 2-furoyl amine to 4-(1-azepanylsulfonyl)phenyl isothiocyanate in ethanol under reflux:
Reaction Parameters :
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Catalyst : Anhydrous sodium acetate (0.02 mol)
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Temperature : 100°C, reflux for 7 h
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Workup : Precipitation in ice-water, recrystallization from ethanol.
Characterization Data :
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Yield : 68–72%
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Melting Point : 238–240°C
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IR (KBr) : 3150 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
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¹H NMR (DMSO-d₆) : δ 11.92 (s, 1H, NH), 10.45 (s, 1H, NH), 7.80–7.95 (m, 4H, Ar-H), 6.50–6.70 (m, 3H, furan-H), 3.20–3.40 (m, 4H, azepane CH₂), 1.50–1.80 (m, 6H, azepane CH₂).
Mechanistic Insights and Side Reactions
The thiourea formation proceeds via a concerted mechanism where the amine nucleophile attacks the electrophilic carbon of the isothiocyanate. Competing pathways include:
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Dimerization : Isothiocyanate self-condensation to form thiuram disulfides, mitigated by low temperatures and excess amine.
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Hydrolysis : Isothiocyanate degradation to urea derivatives in aqueous media, avoided using anhydrous solvents.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Thiophosgene Route | Cl₂C=S, THF | 68 | 98.5 | High regioselectivity |
| Ammonium Thiocyanate Route | NH₄SCN, BzCl | 74 | 97.2 | Avoids toxic thiophosgene |
| Direct Coupling | NaOAc, EtOH | 72 | 98.0 | Single-step, scalable |
Challenges and Optimization Strategies
Chemical Reactions Analysis
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Scientific Research Applications
Coordination Chemistry
N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea acts as a ligand in coordination chemistry. Its ability to form complexes with metal ions can be utilized in various catalytic processes and material science applications. The thiourea moiety enhances the binding affinity to metal centers, making it a valuable component in the synthesis of metal-organic frameworks (MOFs) and catalysts for organic transformations.
The compound has been investigated for its biological properties, particularly:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. Studies have shown that its minimal inhibitory concentration (MIC) values are promising for potential therapeutic applications .
- Antifungal Activity : The compound has also demonstrated antifungal effects, making it a candidate for developing new antifungal agents.
- Enzyme Inhibition : It has been explored as an inhibitor of specific enzymes relevant to cancer therapy and bacterial infections. The mechanism involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting cellular pathways.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound is being studied for its potential as a therapeutic agent. Its structure allows for modifications that can enhance its bioactivity and selectivity towards specific targets. Notably, it has been evaluated for anticancer properties, with preliminary studies indicating its efficacy in inhibiting tumor growth in vitro .
Industrial Applications
This compound serves as an intermediate in the synthesis of other organic compounds, particularly in pharmaceutical and agrochemical industries. Its versatility allows it to be utilized in the development of various chemical products, enhancing its industrial relevance.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several thiourea derivatives, including this compound. The results indicated that this compound exhibited superior activity against biofilms formed by Escherichia coli, highlighting its potential as a therapeutic agent against resistant strains .
Case Study 2: Coordination Complexes
Research into the coordination chemistry of this compound has revealed its ability to form stable complexes with transition metals. These complexes have shown promise in catalyzing reactions such as oxidation and reduction processes, demonstrating the compound's utility in synthetic chemistry .
Mechanism of Action
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the thiourea moiety allows it to form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following thiourea derivatives share key structural features with the target compound (Table 1):
Table 1: Structural Comparison of Thiourea Derivatives
Key Differences and Implications
Substituent Bulkiness: The azepanylsulfonyl group in the target compound introduces steric hindrance compared to smaller substituents like dimethylamino () or benzoyl (). This may reduce membrane permeability but enhance target specificity . In contrast, Br-LED209’s bromophenyl group increases lipophilicity, favoring passive diffusion across biological membranes .
Electronic Effects :
- Electron-withdrawing groups (e.g., nitro in , sulfonyl in ) polarize the thiourea moiety, enhancing hydrogen-bonding capacity. The azepanylsulfonyl group combines electron-withdrawing sulfonyl and electron-donating azepane, creating a unique electronic profile .
- The 2-furoyl group in the target compound and derivatives enables π-π stacking with aromatic residues in biological targets .
Conformational Flexibility :
Antimicrobial Activity
Enzyme Inhibition
Biological Activity
N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry. Its unique structure, which includes a thiourea moiety and an azepane ring, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
- Molecular Formula : C18H21N3O4S2
- Molecular Weight : 407.51 g/mol
- IUPAC Name : N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]furan-2-carboxamide
Synthesis
The synthesis of this compound typically involves the reaction of 4-(1-azepanylsulfonyl)aniline with 2-furoyl isothiocyanate under controlled conditions, often using solvents like dichloromethane or acetonitrile. Purification methods include recrystallization and column chromatography .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies suggest that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The presence of the thiourea group is believed to enhance its interaction with specific molecular targets involved in cancer progression .
Case Study: In Vitro Evaluation
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 25 µM, indicating potent activity .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes, including those involved in inflammatory processes and cancer metabolism. Its ability to bind to active sites of target enzymes suggests that it may serve as a lead compound for developing new therapeutic agents .
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Percentage (%) at 50 µM |
|---|---|
| Carbonic anhydrase | 75 |
| Cyclooxygenase (COX-1) | 60 |
| Aldose reductase | 55 |
The biological activity of this compound is attributed to its structural features that facilitate interactions with biomolecules. The thiourea moiety allows for strong hydrogen bonding and coordination with metal ions, enhancing binding affinity to target enzymes and receptors .
Q & A
Q. What are the optimal synthetic routes for N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves a two-step process:
Formation of the isothiocyanate intermediate : React 2-furoyl chloride with potassium thiocyanate under nucleophilic addition-elimination (SN2 mechanism) to generate 2-furoyl isothiocyanate .
Condensation with the amine : React the intermediate with 4-(1-azepanylsulfonyl)aniline in acetonitrile using K₂CO₃ as a base. Temperature control (0–5°C for step 1; room temperature for step 2) and stoichiometric ratios (1:1.2 amine:isothiocyanate) are critical to achieving yields >85% .
Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 1) | Prevents side reactions |
| Solvent | Anhydrous acetonitrile | Enhances nucleophilicity |
| Reaction Time | 4–6 hours (Step 2) | Ensures complete coupling |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this thiourea derivative?
- Methodological Answer :
- FT-IR : Confirms the thiocarbonyl (C=S) stretch at ~1250–1300 cm⁻¹ and sulfonyl (S=O) vibrations at 1150–1200 cm⁻¹ .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), azepane protons (δ 1.5–3.0 ppm), and furoyl protons (δ 6.3–7.5 ppm) .
- ¹³C NMR : Thiourea carbonyl (C=S) at ~180 ppm and furoyl carbonyl (C=O) at ~160 ppm .
- X-ray Crystallography : Monoclinic space group (e.g., P2₁/c) with intramolecular hydrogen bonds (N–H···O) stabilizing the conformation .
Advanced Research Questions
Q. How do structural modifications of the azepanylsulfonyl and furoyl groups influence the compound's inhibitory activity against enzymes like carbonic anhydrases?
- Methodological Answer :
- Azepanylsulfonyl Modifications : Replacing the azepane ring with smaller amines (e.g., piperidine) reduces steric hindrance, enhancing binding to carbonic anhydrase active sites. Sulfonyl groups improve solubility and hydrogen-bonding interactions .
- Furoyl Modifications : Electron-withdrawing substituents on the furoyl ring (e.g., nitro groups) increase electrophilicity, improving inhibition potency (IC₅₀ reduced from 14.8 nM to 8.2 nM in EGFR studies) .
Structure-Activity Relationship (SAR) Summary :
| Modification | Enzyme Affinity (IC₅₀) | Solubility (logP) |
|---|---|---|
| Azepanylsulfonyl | 12.3 nM | 2.1 |
| Piperidinylsulfonyl | 18.7 nM | 1.8 |
| 5-Nitro-furoyl | 8.2 nM | 3.5 |
Q. What methodologies are recommended for resolving contradictory data in biological activity assays involving this compound?
- Methodological Answer : Contradictions in bioactivity data (e.g., varying MIC values or IC₅₀) can arise from:
- Assay Conditions : Standardize protocols (e.g., broth microdilution for MIC) and control variables like pH, temperature, and cell line viability .
- Data Normalization : Use internal controls (e.g., hemolysis assays) to distinguish between cytotoxicity and target-specific effects. For example, compounds with <15% hemolysis at 50 µM are prioritized .
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to reconcile discrepancies between in vitro activity and predicted binding affinities .
Methodological Tables
Q. Table 1: Key Spectroscopic Data
| Technique | Diagnostic Peaks/Shifts | Functional Group Confirmed |
|---|---|---|
| FT-IR | 1250 cm⁻¹ (C=S), 1160 cm⁻¹ (S=O) | Thiourea, sulfonyl |
| ¹H NMR (DMSO-d⁶) | δ 8.2 (s, 1H, NH), δ 7.8 (d, J=8 Hz, Ar-H) | Aromatic coupling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
